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molecular formula C11H11NO2 B8653402 4-(2-Hydroxyethyl)-2(1H)-quinolinone

4-(2-Hydroxyethyl)-2(1H)-quinolinone

Cat. No. B8653402
M. Wt: 189.21 g/mol
InChI Key: SKSTXQZGIMZYNH-UHFFFAOYSA-N
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Patent
US04983607

Procedure details

4-(2-Hydroxyethyl)-2(1H)-quinolinone is prepared from methyl 2-oxo-1,2-dihydro-4-quinolineacetate (prepared in 3.3.) according to the procedure described in 1.3. It is a solid, melting point 213°-5° C. A catalytic hydrogenation of this compound is performed with Adams+ platinum to obtain (±)-4-(2-hydroxyethyl)-3,4-dihydro-2(1H)-quinolinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:11]=[C:10]([CH2:12][C:13](OC)=[O:14])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1>[Pt]>[OH:14][CH2:13][CH2:12][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2](=[O:1])[CH:11]=1.[OH:14][CH2:13][CH2:12][CH:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2](=[O:1])[CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC2=CC=CC=C2C(=C1)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC(NC2=CC=CC=C12)=O
Name
Type
product
Smiles
OCCC1CC(NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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